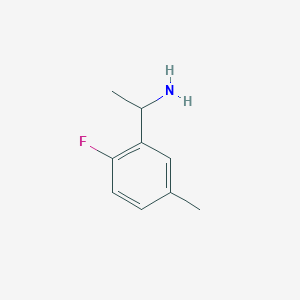

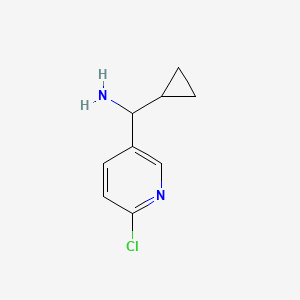

(6-Chloropyridin-3-yl)(cyclopropyl)methanamine

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of (6-chloropyridin-3-yl) (cyclopropyl)methanone (CAS Number: 872088-06-7 ) with an appropriate reducing agent or amine source. The exact synthetic route and conditions may vary depending on the desired yield and purity .

Molecular Structure Analysis

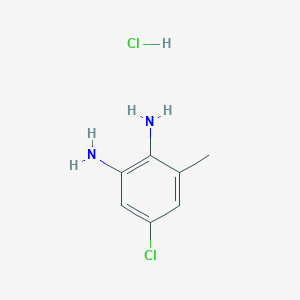

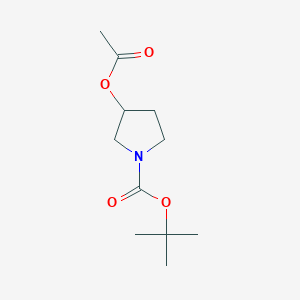

The molecular structure of (6-Chloropyridin-3-yl)(cyclopropyl)methanamine consists of a chloropyridine ring attached to a cyclopropylmethyl group. The chlorine atom is positioned at the 6th position of the pyridine ring. The cyclopropylmethyl group adds rigidity to the structure, affecting its reactivity and biological properties .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, reductive aminations, and cyclizations. Its reactivity depends on the functional groups present and the reaction conditions. Researchers have explored its utility in the synthesis of diverse organic molecules .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Characterization

- Heterocyclic Schiff Bases Development : A study by Pandey and Srivastava (2011) involved the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which were screened for anticonvulsant activity. Although not directly mentioning (6-Chloropyridin-3-yl)(cyclopropyl)methanamine, the research contributes to the broader understanding of pyridine derivatives' synthesis and potential applications in medicinal chemistry Pandey & Srivastava, 2011.

Antiviral Activity

- Aminoadamantane Derivatives : Kolocouris et al. (1994) synthesized spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, including structures related to (6-Chloropyridin-3-yl)(cyclopropyl)methanamine, to evaluate their antiviral activities against a range of viruses, including influenza A. Some compounds showed significant inhibition of influenza A virus at concentrations lower than amantadine, highlighting their potential as anti-influenza agents Kolocouris et al., 1994.

Photocytotoxicity for Cancer Therapy

- Iron(III) Complexes for Cellular Imaging : Basu et al. (2014) developed Iron(III) complexes incorporating pyridin-2-ylmethyl structures, showing unprecedented photocytotoxicity in red light, which could be beneficial for cancer therapy. These complexes were capable of generating reactive oxygen species and showed potential for cellular imaging and photocytotoxic applications Basu et al., 2014.

Catalysis and Polymerization

- Zinc(II) Complexes as Pre-catalysts : Research by Kwon, Nayab, and Jeong (2015) on Zinc(II) complexes with iminopyridines, including structures analogous to (6-Chloropyridin-3-yl)(cyclopropyl)methanamine, demonstrated their efficiency in initiating the ring-opening polymerization of rac-lactide, favoring the production of heterotactic polylactide. This study contributes to the understanding of catalysts in polymer synthesis Kwon, Nayab, & Jeong, 2015.

Enantioselective Synthesis

- Homophenylalanine Analogs : Demir et al. (2004) focused on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs. The study illustrates the utility of cyclopropyl structures in synthesizing biologically active compounds, which could relate to the synthesis and application of (6-Chloropyridin-3-yl)(cyclopropyl)methanamine Demir et al., 2004.

Mechanism of Action

The specific mechanism of action for (6-Chloropyridin-3-yl)(cyclopropyl)methanamine may vary based on its application. It could act as a building block in the synthesis of pharmaceuticals, agrochemicals, or other functional materials. Further studies are needed to elucidate its precise biological targets and pathways .

Future Directions

properties

IUPAC Name |

(6-chloropyridin-3-yl)-cyclopropylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-8-4-3-7(5-12-8)9(11)6-1-2-6/h3-6,9H,1-2,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQALYAFCWBUPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CN=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B3095998.png)

![[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B3096004.png)

![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B3096025.png)

![N-[(4-methoxyphenyl)methyl]-1,2-oxazol-3-amine](/img/structure/B3096054.png)

![2-Isopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3096062.png)